Cas no 70435-06-2 (CP 47497-C6-homolog)

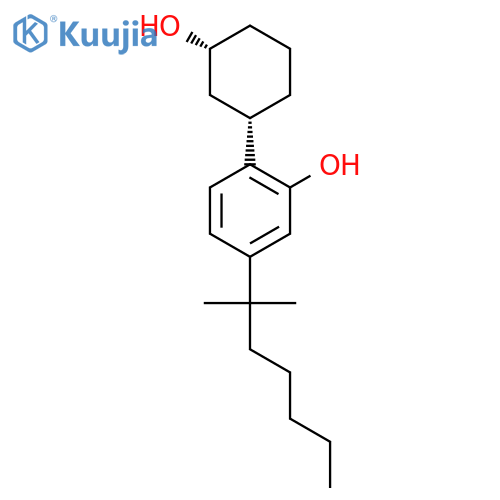

CP 47497-C6-homolog structure

商品名:CP 47497-C6-homolog

CP 47497-C6-homolog 化学的及び物理的性質

名前と識別子

-

- Phenol, 5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-, cis-

- CP 47,497-C6-homolog

- BDBM84901

- (1r,3s)-3-[2-hydroxy-4-(1,1-dimethylhexyl)-phenyl]-cyclohexan-1-ol

- cis- 5-(1,1-Dimethylhexyl)-2-(3-hydroxycyclohexyl)phenol

- SCHEMBL11163811

- Phenol, 5-(1,1-dimethylhexyl)-2-((1S,3R)-3-hydroxycyclohexyl)-

- DTXSID101017338

- CP 47497-C6-homolog

- 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol

- DU5BQ63J05

- 2-[(1S,3R)-3-HYDROXYCYCLOHEXYL]-5-(2-METHYLHEPTAN-2-YL)PHENOL

- UNII-DU5BQ63J05

- 132296-20-9

- 70435-06-2

- (C6)-Cp 47,497

- PDSP2_000191

- (C6)-CP-47497

- Phenol, 5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-, (1S-cis)-

- cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol

-

- インチ: InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1

- InChIKey: KQUGQXNYBWYGAI-DOTOQJQBSA-N

- ほほえんだ: CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O

計算された属性

- せいみつぶんしりょう: 304.240230259g/mol

- どういたいしつりょう: 304.240230259g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6

- トポロジー分子極性表面積: 40.5Ų

CP 47497-C6-homolog 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C781335-2.5mg |

CP 47497-C6-homolog |

70435-06-2 | 2.5mg |

$ 190.00 | 2023-04-17 | ||

| TRC | C781335-10mg |

CP 47497-C6-homolog |

70435-06-2 | 10mg |

$ 684.00 | 2023-04-17 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67344-10mg |

CP 47,497-C6-homolog |

70435-06-2 | 98% | 10mg |

¥7076.00 | 2022-04-26 | |

| Biosynth | VCA43506-1 mg |

Cp 47497-C6-homolog |

70435-06-2 | 1mg |

$202.13 | 2022-12-28 | ||

| Biosynth | VCA43506-25 mg |

Cp 47497-C6-homolog |

70435-06-2 | 25mg |

$1,971.00 | 2022-12-28 | ||

| A2B Chem LLC | AX39200-5mg |

CP47497-C6-homolog |

70435-06-2 | ≥95% | 5mg |

$335.00 | 2023-12-30 | |

| TRC | C781335-5mg |

CP 47497-C6-homolog |

70435-06-2 | 5mg |

$ 374.00 | 2023-04-17 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67344-1mg |

CP 47,497-C6-homolog |

70435-06-2 | 98% | 1mg |

¥916.00 | 2022-04-26 | |

| Biosynth | VCA43506-10 mg |

Cp 47497-C6-homolog |

70435-06-2 | 10mg |

$1,051.10 | 2022-12-28 | ||

| 1PlusChem | 1P01E5K0-5mg |

CP47497-C6-homolog |

70435-06-2 | ≥95% | 5mg |

$440.00 | 2023-12-16 |

CP 47497-C6-homolog 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

70435-06-2 (CP 47497-C6-homolog) 関連製品

- 3772-56-3(Totaradiol)

- 134308-14-8((+)-cp 47,497)

- 564-73-8(Podocarpa-8,11,13-triene-3.beta.,12-diol, 13-isopropyl-)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量